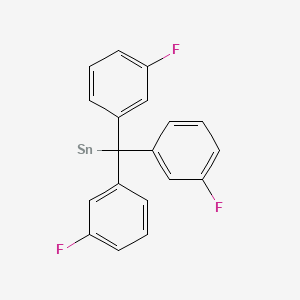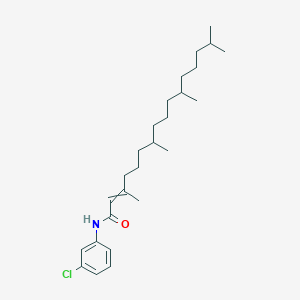
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a long aliphatic chain with multiple methyl substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide typically involves the reaction of 3-chloroaniline with a suitable acylating agent. One common method is the acylation of 3-chloroaniline with 3,7,11,15-tetramethylhexadec-2-enoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The long aliphatic chain may facilitate membrane penetration, enhancing the compound’s bioavailability and efficacy.
類似化合物との比較
Similar Compounds
N-(3-Chlorophenethyl)-4-nitrobenzamide: Similar in having a chlorophenyl group but differs in the presence of a nitro group and a different aliphatic chain.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains multiple chlorine atoms and a benzamide structure.
Uniqueness
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide is unique due to its specific combination of a chlorophenyl group and a highly substituted long aliphatic chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
63249-86-5 |
|---|---|
分子式 |
C26H42ClNO |
分子量 |
420.1 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide |
InChI |
InChI=1S/C26H42ClNO/c1-20(2)10-6-11-21(3)12-7-13-22(4)14-8-15-23(5)18-26(29)28-25-17-9-16-24(27)19-25/h9,16-22H,6-8,10-15H2,1-5H3,(H,28,29) |
InChIキー |
KCRCMOXGPUQKNM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)NC1=CC(=CC=C1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


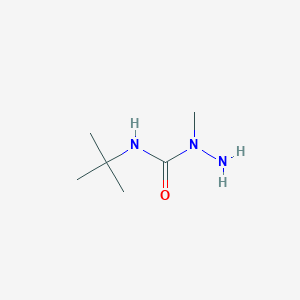


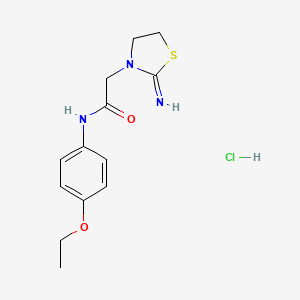

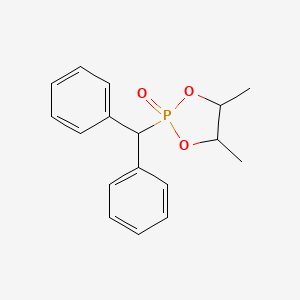
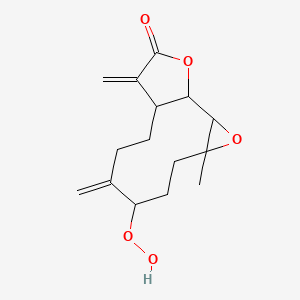
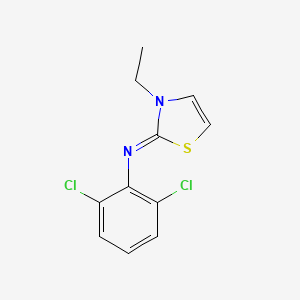

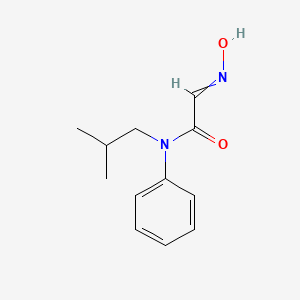
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)

